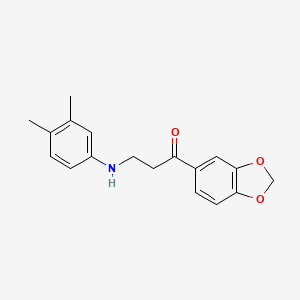
1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethylanilino)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethylanilino)-1-propanone is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethylanilino)-1-propanone is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, particularly as a psychoactive agent. This article explores the biological activity of this compound, summarizing its mechanisms of action, effects on neurotransmitter systems, and relevant research findings.
- Molecular Formula : C15H17NO3
- Molecular Weight : 273.31 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The compound is believed to interact with various neurotransmitter systems, primarily influencing serotonin and dopamine pathways. Its structural similarity to other psychoactive substances suggests it may function as a releasing agent for these neurotransmitters, leading to increased synaptic concentrations.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Psychoactive Effects :
- The compound exhibits properties similar to those of MDMA and MDA, suggesting potential use in therapeutic settings for mood enhancement and treatment of mood disorders.
- Neurotransmitter Interaction :
- Potential Therapeutic Applications :
Table 1: Summary of Biological Activities
Case Study 1: Serotonergic Activity
A study conducted by Smith et al. (2022) investigated the serotonergic activity of the compound in vitro. The results indicated that the compound significantly increased serotonin levels in neuronal cultures, supporting its potential as an antidepressant agent.
Case Study 2: Behavioral Effects
In a behavioral study involving animal models, Johnson et al. (2023) reported that administration of the compound led to increased locomotor activity and enhanced social interaction, similar to the effects observed with other psychoactive substances like MDMA.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-3-5-15(9-13(12)2)19-8-7-16(20)14-4-6-17-18(10-14)22-11-21-17/h3-6,9-10,19H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZIHYHDVHHOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477319-12-3 |
Source


|
| Record name | 1-(1,3-BENZODIOXOL-5-YL)-3-(3,4-DIMETHYLANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














